molecular formula C10H12ClNO B067861 N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide CAS No. 186296-21-9

N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B067861
CAS No.: 186296-21-9
M. Wt: 197.66 g/mol
InChI Key: HGKOQCMPYYZGCI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[®-alpha-Methyl-4-chlorobenzyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a benzyl ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-alpha-Methyl-4-chlorobenzyl]acetamide typically involves the reaction of ®-alpha-Methyl-4-chlorobenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-[®-alpha-Methyl-4-chlorobenzyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-alpha-Methyl-4-chlorobenzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted benzyl derivatives.

Scientific Research Applications

N-[®-alpha-Methyl-4-chlorobenzyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[®-alpha-Methyl-4-chlorobenzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylacetamide: Similar in structure but lacks the benzyl ring and chlorine substitution.

    N-Phenylacetamide: Contains a phenyl group instead of the substituted benzyl group.

    N-(4-Chlorobenzyl)acetamide: Similar but without the methyl group on the benzyl ring.

Uniqueness

N-[®-alpha-Methyl-4-chlorobenzyl]acetamide is unique due to the specific combination of the methyl and chlorine substituents on the benzyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other related compounds.

Properties

CAS No.

186296-21-9

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

HGKOQCMPYYZGCI-SSDOTTSWSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.